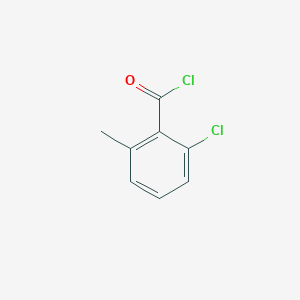

2-Chloro-6-methylbenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRWNQSMJBAKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625308 | |

| Record name | 2-Chloro-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89894-44-0 | |

| Record name | 2-Chloro-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-6-methylbenzoyl chloride

An In-depth Technical Guide to 2-Chloro-6-methylbenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic acyl chloride of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a sterically hindered, electronically modified benzene ring, makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and safe handling protocols. The information herein is synthesized from established chemical literature and safety data to provide researchers and development professionals with a reliable technical resource.

Core Chemical Identity and Properties

This compound is an organic compound characterized by a benzoyl chloride core structure with a chlorine atom and a methyl group substituted at the 2 and 6 positions of the benzene ring, respectively. This substitution pattern imparts specific steric and electronic effects that influence its reactivity.

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental values are not widely published, the properties of structurally similar compounds provide valuable context for experimental design.

| Property | Value | Source(s) |

| CAS Number | 89894-44-0 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂O | [1][4] |

| Molecular Weight | 189.04 g/mol | [1][5] |

| IUPAC Name | This compound | N/A |

| Synonyms | Benzoyl chloride, 2-chloro-6-methyl- | [1][4][5] |

| Appearance | Data not available; likely a liquid or low-melting solid | N/A |

| Boiling Point | Data not available. (For comparison, 2-chlorobenzoyl chloride: 238 °C; 2-methylbenzoyl chloride: 212 °C) | [6] |

| Melting Point | Data not available. (For comparison, 2-chlorobenzoyl chloride: -4 to -3 °C) | [7] |

| Density | Data not available. (For comparison, 2-chlorobenzoyl chloride: 1.382 g/mL at 25 °C) | [7][8] |

| Solubility | Reacts with water and protic solvents (e.g., alcohols). Expected to be soluble in common aprotic organic solvents (e.g., ethers, halogenated hydrocarbons). | [8] |

Synthesis Pathway and Experimental Protocol

The most direct and common method for the preparation of this compound is the chlorination of the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. This reaction is typically achieved using an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Conceptual Synthesis Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion.

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Synthesis from 2-Chloro-6-methylbenzoic Acid

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[9][10] Researchers should first consult methods for preparing the starting material, 2-chloro-6-methylbenzoic acid.[11]

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases, which are also toxic and corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Apparatus Setup: Equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.

-

Reagent Charging: In the flask, place 2-chloro-6-methylbenzoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-3 eq).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the mixture. The DMF catalyzes the reaction.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) with continuous stirring. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The resulting crude this compound can be purified by fractional vacuum distillation to yield the pure product.

-

Core Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. The steric hindrance from the ortho-substituents (Cl and CH₃) may slow the reaction rate compared to unhindered benzoyl chlorides, a factor that can be exploited for selective transformations.

Nucleophilic Acyl Substitution

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This reactivity makes it a valuable reagent for introducing the 2-chloro-6-methylbenzoyl moiety.

Caption: Reactivity of this compound with nucleophiles.

Common transformations include:

-

Hydrolysis: Reacts readily with water to form the parent carboxylic acid, 2-chloro-6-methylbenzoic acid, and HCl. This sensitivity to moisture necessitates handling under anhydrous conditions.[8]

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with primary or secondary amines to form amides. This is a cornerstone reaction in the synthesis of many biologically active compounds.

-

Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl group (CH₃) protons would likely appear in the upfield region (approx. 2.2-2.6 ppm).

-

¹³C NMR: The spectrum would display eight distinct carbon signals. A characteristic downfield signal for the carbonyl carbon (C=O) is expected (approx. 165-175 ppm). Signals for the aromatic carbons would appear in the 120-145 ppm range, and the methyl carbon signal would be significantly upfield.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1770-1810 cm⁻¹. C-Cl stretching and aromatic C-H and C=C stretching bands would also be present.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.[1][15]

-

Hazards: Assumed to be corrosive to skin, eyes, and the respiratory tract. Contact with water or moisture liberates corrosive hydrogen chloride gas.[15]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

-

-

Handling: All manipulations should be carried out in a chemical fume hood using appropriate PPE. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[1]

Applications in Research and Development

As a reactive chemical intermediate, this compound serves as a building block in various fields:

-

Pharmaceutical Synthesis: It is used to introduce the 2-chloro-6-methylbenzoyl scaffold into potential drug candidates. The unique substitution pattern can influence the molecule's conformation, binding affinity, and metabolic stability.

-

Agrochemical Development: The compound can be a precursor for the synthesis of novel herbicides and fungicides.

-

Materials Science: It can be used to modify polymers or create specialty chemicals where its specific structural features are desired.

The reactivity of the acyl chloride group, combined with the steric and electronic influence of the ring substituents, provides chemists with a powerful tool for molecular design and synthesis.

References

-

Molecularinfo.com. cas number 89894-44-0 | this compound. Available at: [Link]

-

PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Available at: [Link]

-

PubChem. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276. Available at: [Link]

-

Stenutz. 2-methylbenzoyl chloride. Available at: [Link]

-

ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available at: [Link]

-

ResearchGate. Experimental 1 H NMR spectrum of 2-Cl-6-MA. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 89894-44-0|this compound|BLD Pharm [bldpharm.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzoyl chloride,2-chloro-6-methyl- - CAS:89894-44-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. 2-methylbenzoyl chloride [stenutz.eu]

- 7. 邻氯苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-6-methylbenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Acyl Chlorides in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic deployment of sterically hindered reagents is paramount for achieving high selectivity and accessing complex molecular architectures. 2-Chloro-6-methylbenzoyl chloride (CAS No. 89894-44-0), a disubstituted benzoyl chloride, stands out as a valuable electrophilic building block. Its utility is defined by the electronic effects of the ortho-chloro substituent and the steric hindrance imparted by the adjacent ortho-methyl group. This unique substitution pattern governs its reactivity, making it a key intermediate for introducing the 2-chloro-6-methylbenzoyl moiety into a range of molecules, most notably in the synthesis of certain classes of fungicides and potentially in the development of novel pharmaceutical agents.

This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its core reactivity and applications. The protocols and insights herein are designed to equip researchers and development professionals with the technical understanding necessary to effectively and safely utilize this versatile reagent in their synthetic endeavors.

Core Physicochemical and Reactivity Data

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application in the laboratory. The data for this compound, while not exhaustively published in peer-reviewed literature, can be reliably compiled from supplier safety data sheets and chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 89894-44-0 | [1] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 114-116 °C at 16 Torr | [3] |

| Density | ~1.312 g/cm³ (Predicted) | [3] |

| Solubility | Reacts with water and other protic solvents. Soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). | [2] |

The primary driver of this compound's reactivity is the highly electrophilic carbonyl carbon of the acyl chloride functional group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. However, the steric bulk of the ortho-methyl group can influence the kinetics of this reaction, a factor that can be exploited to achieve selectivity in certain contexts. The electron-withdrawing nature of the ortho-chloro substituent further enhances the electrophilicity of the carbonyl carbon.

Spectroscopic Characterization: A Predictive Overview

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 (m, 3H, Ar-H), ~2.5 (s, 3H, -CH₃). The aromatic protons would likely appear as a complex multiplet due to their coupling. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 (C=O), ~138-140 (Ar-C-CH₃), ~133-135 (Ar-C-Cl), ~126-132 (Ar-CH), ~20-22 (-CH₃). |

| Mass Spectrum (EI) | Key fragments (m/z): 188/190 (M⁺, chlorine isotope pattern), 153 (M⁺-Cl), 125 (M⁺-Cl-CO). |

| Infrared (IR) Spectrum | Characteristic strong absorption around 1770-1790 cm⁻¹ (C=O stretch of acyl chloride). |

Synthesis of this compound: A Validated Protocol

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid, using thionyl chloride (SOCl₂). The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a standard practice that accelerates the reaction through the in-situ formation of the Vilsmeier reagent.

Reaction Workflow: Carboxylic Acid to Acyl Chloride

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-6-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

N,N-dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

Anhydrous toluene or dichloromethane (DCM) as an optional solvent

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubbing system (e.g., a beaker with NaOH solution to neutralize HCl and SO₂ gases)

-

Heating mantle and magnetic stirrer

-

Distillation apparatus for purification (optional)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a dry, two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected via tubing to a gas trap. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Charging the Flask: Charge the flask with 2-chloro-6-methylbenzoic acid (1.0 eq).

-

Addition of Reagents: Under a gentle stream of inert gas (e.g., nitrogen or argon), add an excess of thionyl chloride (2.0-3.0 eq) to the flask. Add 1-2 drops of DMF as a catalyst.

-

Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle. Stir the mixture continuously.

-

Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours, and the solid carboxylic acid will have completely dissolved to form a clear, often pale-yellow solution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. It is crucial to use a vacuum pump that is protected from corrosive gases.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. For applications requiring high purity, the product can be purified by vacuum distillation.[3]

Core Application: Amide Bond Formation

The primary utility of this compound lies in its ability to form amide bonds through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism: Amide Formation

Caption: Nucleophilic acyl substitution for amide formation.

Application in Agrochemical Synthesis: The Boscalid Structural Motif

While not a direct precursor, the 2-chloro-N-phenylcarboxamide core is structurally related to the fungicide Boscalid . Boscalid is a succinate dehydrogenase inhibitor used to control a wide range of fungal pathogens in various crops.[4] The synthesis of Boscalid and related compounds involves the coupling of an aniline derivative with an appropriate acyl chloride.[5][6] This highlights the industrial relevance of reactions involving substituted benzoyl chlorides and anilines. This compound is a valuable reagent for synthesizing analogs and exploring structure-activity relationships in this class of agrochemicals.

Representative Protocol: Synthesis of N-(4-chlorophenyl)-2-chloro-6-methylbenzamide

This protocol details a standard Schotten-Baumann-type reaction for the synthesis of an N-aryl benzamide.

Materials:

-

This compound (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1-1.2 eq)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

Amine Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. A precipitate of triethylamine hydrochloride will form.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude N-(4-chlorophenyl)-2-chloro-6-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Handling

As an acyl chloride, this compound is a corrosive and moisture-sensitive compound that requires careful handling in a professional laboratory setting.

-

Hazards: Causes severe skin burns and eye damage.[7][8] It is a lachrymator (causes tearing) and is harmful if inhaled. It reacts exothermically with water and other protic solvents to produce corrosive hydrogen chloride (HCl) gas.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Use dry glassware and inert atmosphere techniques to prevent decomposition due to moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[8]

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its sterically hindered and electronically activated nature makes it a valuable tool for constructing specific amide linkages, particularly in the agrochemical and pharmaceutical research sectors. By understanding its fundamental properties, synthesis, and reactivity, and by adhering to strict safety protocols, researchers can effectively leverage this reagent to advance their discovery and development programs. The detailed protocols provided in this guide serve as a robust starting point for the practical application of this compound in the laboratory.

References

-

Eureka | Patsnap. (n.d.). Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Boscalid. Retrieved from [Link]

-

Wang, Z., et al. (2020). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN103073489A - Preparation method of Boscalid.

-

ACCELA ChemBio Inc. (2015, June 22). SAFETY DATA SHEET: this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:89894-44-0. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 89894-44-0: Benzoyl chloride,2-chloro-6-methyl- [cymitquimica.com]

- 3. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. Boscalid - Wikipedia [en.wikipedia.org]

- 5. Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]

- 7. accelachem.com [accelachem.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Chloro-6-methylbenzoyl Chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-6-methylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available experimental spectra for this compound are limited, this guide leverages data from structurally analogous compounds to provide a robust and predictive analysis, grounded in fundamental principles of spectroscopic interpretation.

Molecular Structure and Spectroscopic Overview

This compound is an acyl chloride characterized by a benzene ring substituted with a chloro group and a methyl group at positions 2 and 6, respectively, and a benzoyl chloride functional group. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and carbonyl groups, and the electron-donating effect of the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (H3, H5) | 7.30 - 7.45 | Doublet | ~ 7.5 - 8.0 |

| Ar-H (H4) | 7.15 - 7.25 | Triplet | ~ 7.5 - 8.0 |

| -CH₃ | 2.40 - 2.50 | Singlet | N/A |

Expertise & Experience: The ortho-protons (H3 and H5) to the carbonyl group in related benzoyl chlorides typically appear downfield. However, in this case, the steric hindrance from the ortho-substituents may cause some deviation. The methyl group, being ortho to the carbonyl, will likely experience some deshielding, but its signal will remain a sharp singlet due to the absence of adjacent protons. The aromatic protons will exhibit a characteristic splitting pattern, with the two equivalent protons at positions 3 and 5 appearing as a doublet, and the proton at position 4 appearing as a triplet due to coupling with its two neighbors.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-Cl (C2) | 135 - 138 |

| C-CH₃ (C6) | 138 - 142 |

| C-COCl (C1) | 133 - 136 |

| Ar-CH (C3, C5) | 128 - 132 |

| Ar-CH (C4) | 125 - 128 |

| -CH₃ | 20 - 23 |

Trustworthiness: The prediction of these chemical shifts is based on established substituent effects in benzene derivatives. The carbonyl carbon is expected to be the most deshielded. The carbons directly attached to the electron-withdrawing chlorine atom and the carbonyl group will also appear downfield. The methyl carbon will be the most upfield signal. Comparison with the known spectra of 2-chlorobenzoyl chloride and 2-methylbenzoyl chloride helps in refining these predictions.[1][2][3][4]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group of the acyl chloride.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (acyl chloride) | 1780 - 1810 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

Authoritative Grounding & Comprehensive References: The carbonyl stretching frequency of acyl chlorides is significantly higher than that of other carbonyl compounds due to the inductive effect of the chlorine atom. This makes it a highly diagnostic peak. The presence of both aromatic and aliphatic C-H stretches, along with the characteristic fingerprint region for substituted benzenes, will further confirm the structure. These predictions are consistent with data from similar compounds.[1][5][6]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Predicted Ion | Interpretation |

| 188/190/192 | [M]⁺ | Molecular ion peak (showing isotopic pattern for two chlorine atoms) |

| 153/155 | [M-Cl]⁺ | Loss of the acyl chloride chlorine atom |

| 125/127 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide |

| 91 | [C₇H₇]⁺ | Tropylium ion (common fragment for alkylbenzenes) |

Expertise & Experience: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The base peak is likely to be the fragment resulting from the loss of the acyl chloride's chlorine atom, forming a stable acylium ion. Further fragmentation through the loss of carbon monoxide is also a common pathway for benzoyl derivatives.

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities on a suitable capillary column (e.g., a non-polar column like DB-5).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive spectroscopic analysis of this compound based on predictive methods and data from analogous compounds. The detailed protocols and expert interpretations serve as a valuable resource for researchers in synthetic chemistry and drug development, enabling them to confidently identify and characterize this important chemical intermediate. The provided workflows for data acquisition and the logical breakdown of spectral features underscore a commitment to scientific integrity and reproducibility.

References

-

PubChem. 2-Methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

NIST. Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. 2,4,6-Trimethylbenzoyl chloride. NIST Chemistry WebBook. [Link]

-

PrepChem. Synthesis of 2-methylbenzoyl chloride. [Link]

-

NIST. Benzoyl chloride, 2-chloro-. NIST Chemistry WebBook. [Link]

Sources

- 1. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Methylbenzoyl chloride(1711-06-4) 13C NMR spectrum [chemicalbook.com]

- 5. 4-(Chloromethyl)benzoyl chloride(876-08-4) IR Spectrum [chemicalbook.com]

- 6. 3-Methylbenzoyl chloride(1711-06-4) IR Spectrum [m.chemicalbook.com]

Navigating the Steric Maze: A Technical Guide to the Reactivity and Applications of 2-Chloro-6-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylbenzoyl chloride is a disubstituted aromatic acyl chloride whose reactivity is profoundly influenced by the steric hindrance imposed by its ortho substituents. This technical guide provides an in-depth analysis of the steric and electronic effects governing the chemical behavior of this versatile reagent. By examining the interplay of these factors, we will explore the mechanistic nuances of its reactions, offer field-proven experimental protocols, and discuss its applications in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This document serves as a comprehensive resource for scientists seeking to harness the unique properties of this sterically encumbered building block.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzoyl chloride core with a chlorine atom and a methyl group at the 2 and 6 positions, respectively.[1] This substitution pattern is the primary determinant of its unique reactivity.

| Property | Value | Reference(s) |

| CAS Number | 89894-44-0 | [1] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Reactivity | Potent electrophile, reacts with nucleophiles, sensitive to moisture.[1] | [1] |

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.50 (m, 1H, Ar-H), 7.25-7.35 (m, 2H, Ar-H), 2.45 (s, 3H, CH₃). The aromatic protons would likely appear as a complex multiplet due to the substitution pattern. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168-170 (C=O), 138-140 (C-Cl), 135-137 (C-CH₃), 130-132 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 20-22 (CH₃). The exact shifts would be influenced by the combined electronic and steric effects. |

| IR (neat) | ν (cm⁻¹): ~1780-1800 (C=O, acyl chloride), ~1580-1600 (C=C, aromatic), ~2920-2980 (C-H, methyl). The carbonyl stretch is expected at a high frequency, characteristic of acyl chlorides. |

The Cornerstone of Reactivity: Understanding Steric Hindrance

The defining feature of this compound is the pronounced steric hindrance around the electrophilic carbonyl carbon. The ortho-chloro and -methyl groups flank the acyl chloride functionality, creating a sterically congested environment that governs its reactivity in several key ways:

-

Shielding the Electrophilic Center: The bulky ortho substituents physically obstruct the trajectory of incoming nucleophiles, slowing the rate of nucleophilic acyl substitution. This effect is particularly pronounced with larger, more sterically demanding nucleophiles.

-

Disruption of Planarity and Conjugation: To minimize steric strain, the acyl chloride group is forced out of the plane of the benzene ring. This torsional strain disrupts the π-conjugation between the carbonyl group and the aromatic system. Consequently, the electronic communication between the ring and the carbonyl carbon is diminished.

-

Altered Reaction Mechanisms: In certain contexts, particularly solvolysis in weakly nucleophilic, polar solvents, the severe steric hindrance can disfavor the typical bimolecular (SN2-like) addition-elimination pathway. Instead, a unimolecular (SN1-like) mechanism, proceeding through a resonance-stabilized acylium ion, may become competitive. This is a crucial consideration when selecting reaction conditions.

Caption: Logical flow of steric effects in this compound.

Navigating Synthetic Transformations: Experimental Protocols and Mechanistic Insights

Despite the steric challenges, this compound remains a valuable synthetic intermediate. Successful transformations hinge on a rational choice of reagents and reaction conditions that can overcome the steric barrier.

Synthesis of Sterically Hindered Amides: The Schotten-Baumann Approach

The formation of amides from this compound and amines is a cornerstone reaction, often requiring forcing conditions or the use of less hindered amines. The Schotten-Baumann reaction, conducted in a two-phase system or in the presence of a base like pyridine or triethylamine, is a robust method.[2]

Protocol: Synthesis of N-Benzyl-2-chloro-6-methylbenzamide

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 20-30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Causality and Self-Validation:

-

Triethylamine: Acts as a scavenger for the HCl byproduct, driving the equilibrium towards product formation.

-

Anhydrous Conditions: this compound is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid.

-

Low Temperature Addition: Controls the exothermic reaction and minimizes side product formation.

-

Aqueous Work-up: Removes the triethylamine hydrochloride salt and any unreacted starting materials.

-

Caption: Step-wise workflow for the synthesis of hindered amides.

Esterification: Adapting for Steric Hindrance

The synthesis of esters from this compound and alcohols is similarly affected by steric hindrance. The reaction with primary alcohols is generally feasible, while secondary and tertiary alcohols may require more forcing conditions or the use of a catalyst.

Protocol: Synthesis of Methyl 2-chloro-6-methylbenzoate

-

Materials:

-

This compound (1.0 eq)

-

Anhydrous Methanol (excess, as solvent)

-

Pyridine (1.2 eq)

-

Anhydrous Diethyl Ether

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C.

-

Slowly add pyridine (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by vacuum distillation.

-

-

Expert Insights: For more hindered alcohols, the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in catalytic amounts along with a stoichiometric base can significantly accelerate the reaction rate.

Friedel-Crafts Acylation: A Challenging Transformation

The use of this compound in Friedel-Crafts acylation presents a significant challenge due to the steric bulk around the acylium ion intermediate. The reaction requires a highly activated aromatic substrate and a strong Lewis acid catalyst.

Considerations for Friedel-Crafts Acylation:

-

Substrate: Highly electron-rich arenes (e.g., anisole, phenol ethers) are necessary to drive the reaction.

-

Catalyst: A stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required.

-

Side Reactions: The forcing conditions required may lead to side reactions, and yields are often modest compared to less hindered acyl chlorides.

Due to these challenges, alternative synthetic routes that avoid a sterically demanding Friedel-Crafts acylation are often preferred in drug development campaigns.

Applications in Drug Discovery and Development

The 2-chloro-6-methylbenzoyl moiety is a valuable scaffold in medicinal chemistry. The chlorine and methyl groups can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The steric hindrance can also be exploited to lock a molecule into a specific conformation, which can be crucial for binding to a biological target.

While specific drug candidates containing this exact fragment are not widely publicized, the principles of using sterically hindered building blocks are well-established in the design of:

-

Enzyme Inhibitors: Where a specific conformation is required for optimal binding to an active site.

-

Agrochemicals: Such as fungicides and herbicides, where metabolic stability in the environment is important.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is a lachrymator and can cause severe burns to the skin and eyes. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound presents both challenges and opportunities for the synthetic chemist. A thorough understanding of the profound steric effects imposed by the 2,6-disubstitution pattern is paramount for its successful application. By carefully selecting nucleophiles, employing appropriate activating agents or catalysts, and controlling reaction conditions, this sterically hindered building block can be effectively utilized in the synthesis of complex and valuable molecules. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate the steric maze and unlock the synthetic potential of this compound.

References

-

PubChem. 2-Chloro-6-methylbenzoic acid. [Link]

-

Chemistry Education. Synthesis and analysis of amides. [Link]

Sources

An In-depth Technical Guide to the Electronic Effects of Ortho Substituents in 2-Chloro-6-methylbenzoyl Chloride

Executive Summary

2-Chloro-6-methylbenzoyl chloride is a substituted aromatic compound whose reactivity is profoundly governed by the complex interplay of electronic and steric effects originating from its two ortho substituents. This guide dissects the constituent electronic influences—inductive and resonance effects—of the chloro and methyl groups. It further elucidates how their strategic placement adjacent to the benzoyl chloride functionality gives rise to the "ortho effect," a phenomenon dominated by steric hindrance that can override purely electronic predictions. By examining the concept of steric inhibition of resonance and its consequences on the electrophilicity and accessibility of the carbonyl carbon, this document provides a foundational understanding for predicting the molecule's behavior in synthetic applications and for the rational design of novel chemical entities.

Introduction: Deconstructing Electronic Effects in Aromatic Systems

The reactivity of a functional group on a benzene ring is rarely a simple matter. It is modulated by the electronic character of other substituents on the ring, which can donate or withdraw electron density through a combination of two primary mechanisms:

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance.

-

Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system of the aromatic ring. Its influence is strongest at the ortho and para positions.

While quantitative structure-activity relationships, such as the Hammett equation, have been remarkably successful in predicting the reactivity of meta- and para-substituted compounds, they often fail for ortho-substituted analogues.[1][2] This failure is attributed to the "ortho effect," a complex synergy of electronic influence, steric hindrance, and direct intramolecular interactions that is unique to the 1,2-substitution pattern.

This guide focuses on the specific case of This compound , a molecule featuring two distinct substituents flanking the reactive acyl chloride group. Understanding the push-pull dynamics of the electron-donating methyl group and the electronically ambivalent chloro group is critical to harnessing this reagent effectively in complex organic synthesis.

The Dueling Influences of Ortho Chloro and Methyl Groups

The net electronic environment of the this compound ring is a result of the competing effects of its two ortho substituents.

The Chlorine Substituent: An Inductive Acceptor, A Resonance Donor

The chlorine atom exhibits a dual electronic nature that is characteristic of halogens on an aromatic ring.[3]

-

Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the benzene ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack and increases the electrophilicity of the adjacent carbonyl carbon.[4][5]

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring.[6][7] This donates electron density, particularly to the ortho and para positions. While this effect exists, for halogens, the inductive withdrawal (-I) is dominant, making chlorine an overall deactivating group in electrophilic aromatic substitution.[7]

Caption: Dueling electronic effects of a chlorine substituent.

The Methyl Substituent: A Consistent Electron Donor

The methyl group is a classic electron-donating group (EDG), enhancing electron density in the ring through two mechanisms.[8][9]

-

Inductive Effect (+I): As an alkyl group, it is less electronegative than the sp²-hybridized carbon of the ring and thus donates electron density through the σ-bond.[4]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the aromatic π-system. It functions as a secondary, weaker form of electron donation.

Caption: Electron-donating effects of a methyl substituent.

The Dominant Ortho Effect: Steric Hindrance and Its Consequences

In this compound, the proximity of both substituents to the acyl chloride group introduces significant steric strain. This steric congestion is arguably the most critical factor governing the molecule's reactivity, often overriding the subtle electronic interplay.

Steric Inhibition of Resonance

The steric bulk of the chloro and methyl groups physically crowds the larger benzoyl chloride moiety, forcing it to twist out of the plane of the benzene ring. This loss of planarity, known as steric inhibition of resonance , decouples the π-system of the carbonyl group from the π-system of the aromatic ring.

This has two profound consequences:

-

Increased Carbonyl Electrophilicity: Normally, the benzene ring donates electron density to the carbonyl group via resonance, slightly reducing its electrophilicity. When twisted, this resonance donation is diminished, making the carbonyl carbon more electron-deficient and intrinsically more reactive to nucleophiles.

-

Physical Shielding: Despite this increase in electronic reactivity, the ortho substituents form a physical barrier around the carbonyl carbon. This steric hindrance severely restricts the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic center.[10]

In almost all cases of di-ortho-substituted benzoyl derivatives, the physical blockade (kinetic factor) is the dominant effect, leading to a significant decrease in the overall reaction rate compared to less substituted analogues.[11][12]

Caption: Steric hindrance leads to a twisted, less accessible carbonyl.

Experimental Protocol: Probing Reactivity via Competitive Hydrolysis

To empirically validate the dominance of steric effects, a competitive hydrolysis experiment can be designed. By reacting an equimolar mixture of different benzoyl chlorides with a limited amount of water, the relative reactivity can be determined by quantifying the corresponding benzoic acid products.

Methodology

-

Preparation of Substrate Solution: Prepare a stock solution in a dry, inert solvent (e.g., anhydrous acetonitrile) containing equimolar concentrations (e.g., 0.1 M) of the test compounds:

-

Benzoyl chloride (Control)

-

2-Methylbenzoyl chloride

-

2-Chlorobenzoyl chloride

-

2,6-Dimethylbenzoyl chloride

-

This compound

-

-

Reaction Initiation: To a stirred, thermostatted vessel containing the substrate solution, add a sub-stoichiometric amount of water (e.g., 0.1 equivalents relative to the total acyl chlorides) dissolved in the same solvent. The presence of a non-nucleophilic base like 2,6-lutidine can be included to scavenge the HCl byproduct.

-

Quenching and Analysis: After a set time (e.g., 1 hour), quench the reaction by adding an excess of a derivatizing agent like diazomethane to convert unreacted acyl chlorides and resulting carboxylic acids into their methyl esters.

-

Quantification: Analyze the resulting mixture of methyl benzoates by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The ratio of the products directly corresponds to the relative rates of hydrolysis.

Expected Quantitative Data

The results are expected to show a dramatic decrease in reactivity for the di-ortho-substituted compounds, confirming that steric hindrance is the rate-limiting factor.

| Compound | Substituents | Expected Relative Rate of Hydrolysis | Primary Rationale |

| Benzoyl chloride | None | 100 (Reference) | Unhindered, baseline electronic effects. |

| 2-Methylbenzoyl chloride | Mono-ortho (EDG) | ~20-30 | Moderate steric hindrance. |

| 2-Chlorobenzoyl chloride | Mono-ortho (EWG) | ~30-40 | Moderate steric hindrance. |

| 2,6-Dimethylbenzoyl chloride | Di-ortho (EDG) | < 1 | Severe steric hindrance. |

| This compound | Di-ortho (Push-Pull) | < 1 | Severe steric hindrance from two groups. |

Conclusion and Outlook

The electronic profile of this compound is a nuanced balance of the inductive and resonance effects of its chloro and methyl substituents. The chloro group acts as a σ-acceptor and π-donor, while the methyl group is a consistent σ- and π-donor. However, the practical reactivity of the acyl chloride functionality is not dictated by this subtle electronic tug-of-war. Instead, it is overwhelmingly governed by the ortho effect , specifically the severe steric hindrance imposed by the two flanking groups.

This steric blockade physically shields the electrophilic carbonyl center and forces it out of conjugation with the aromatic ring. While this "steric inhibition of resonance" intrinsically increases the carbonyl's electrophilicity, the physical barrier to nucleophilic attack is the kinetically dominant factor, rendering the molecule significantly less reactive than its non-ortho-substituted counterparts. For the drug development professional and the synthetic chemist, this means that reactions at the acyl chloride of this reagent will be sluggish and may require more forcing conditions or specialized catalytic approaches to overcome the formidable steric barrier.

References

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

Charton, M. (1969). The Application of the Hammett Equation to Ortho-Substituted Benzene Reaction Series. Canadian Journal of Chemistry. [Link]

-

University of British Columbia. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. [Link]

-

Oxford Reference. Hammett Equation. [Link]

-

Canadian Science Publishing. (1969). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]

-

ACS Publications. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A. [Link]

-

PubMed. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. [Link]

-

Chemistry Stack Exchange. (2020). Does Cl- Have more -I effect or +M effect ( Resonance effect)?. [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]

-

University of Illinois Springfield. BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]

-

Filo. (2023). Arrange the following in decreasing order of nucleophilic substitution.... [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. oxfordreference.com [oxfordreference.com]

- 3. quora.com [quora.com]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. askthenerd.com [askthenerd.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Arrange the following in decreasing order of nucleophilic substitution to.. [askfilo.com]

stability and reactivity of 2-Chloro-6-methylbenzoyl chloride

An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-6-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding a Key Synthetic Intermediate

This compound is a substituted acyl chloride that serves as a valuable and highly reactive intermediate in organic synthesis.[1][2] Its molecular structure, featuring a benzoyl chloride core with both a chloro and a methyl group in ortho positions, imparts a unique profile of steric and electronic properties.[1] These characteristics govern its stability and reactivity, making a thorough understanding essential for its effective and safe use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] This guide provides an in-depth analysis of the compound's chemical behavior, handling protocols, and core reactions, grounded in established chemical principles.

Core Chemical and Physical Properties

A precise understanding of a reagent's physical properties is fundamental to experimental design, from solvent selection to purification strategy. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 89894-44-0 | [1][2] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Boiling Point | 114-116 °C (at 16 Torr) | [5] |

| Density | ~1.312 g/cm³ (Predicted) | [5] |

Stability, Storage, and Handling: A Protocol for Integrity and Safety

Like all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that demands rigorous handling and storage protocols to maintain its chemical integrity and ensure operator safety.[6][7]

Chemical Stability The primary pathway for the degradation of this compound is hydrolysis. The compound reacts violently with water, including atmospheric moisture, to produce 2-chloro-6-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[6][8] This reaction is irreversible and renders the reagent useless for most acylation reactions. Stability is maintained under anhydrous conditions.[1]

Recommended Storage Protocol To prevent degradation and ensure a long shelf-life, the following storage conditions are imperative:

-

Anhydrous Environment: Store in tightly sealed containers, preferably with a PTFE-lined cap, to prevent moisture ingress.[6][9]

-

Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice.[6]

-

Location: The compound should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as water, alcohols, amines, and strong bases.[6][7]

Safe Handling Procedures Due to its hazardous nature, all manipulations must be performed within a certified chemical fume hood.[6] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

-

Chemical-resistant gloves (e.g., nitrile or neoprene)[7]

-

Safety goggles and a face shield[7]

-

A flame-resistant lab coat[6]

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group.[3] It readily participates in nucleophilic acyl substitution reactions, a versatile pathway for creating a wide range of functional groups.[6]

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group.[6][10]

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions and Applications

-

Hydrolysis: As previously noted, reaction with water is rapid and exothermic, yielding 2-chloro-6-methylbenzoic acid.[11] While this is typically an undesirable decomposition pathway, it can be used for the intentional synthesis of the carboxylic acid from the acyl chloride.

-

Esterification: Alcohols react readily with this compound to form the corresponding esters.[8] The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

-

Amidation: This is one of the most common applications. Primary and secondary amines act as potent nucleophiles, attacking the acyl chloride to form N-substituted amides.[10][11] Due to the formation of HCl, which would protonate the starting amine, two equivalents of the amine are typically required: one to act as the nucleophile and one to act as the base.[10] Alternatively, one equivalent of the amine can be used with an auxiliary base like triethylamine.[3]

-

Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic rings to form substituted ketones.[12][13] The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and generating an acylium ion intermediate.[12][13] The steric hindrance from the two ortho substituents can influence the choice of substrate, favoring less-hindered aromatic partners.

Influence of Ring Substituents on Reactivity

The reactivity of the benzoyl chloride core is modulated by the ortho-substituents:

-

2-Chloro Group: As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride.

-

6-Methyl Group: This group has two opposing effects. Electronically, it is a weak electron-donating group, which slightly reduces reactivity. However, its primary influence is steric. Both the methyl and chloro groups provide significant steric hindrance around the reaction center, which can slow the rate of reaction, particularly with bulky nucleophiles.

Experimental Protocol: Synthesis of N-benzyl-2-chloro-6-methylbenzamide

This protocol details a representative amidation reaction, a core application of this compound. The procedure is a self-validating system, including reaction, workup, and purification steps.

Methodology

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM, 30 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

-

Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (15 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting acyl chloride is consumed.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-benzyl-2-chloro-6-methylbenzamide.

Caption: Experimental workflow for the synthesis of an amide.

Conclusion

This compound is a highly versatile yet hazardous chemical intermediate. Its stability is critically dependent on the exclusion of moisture, necessitating careful handling and storage under anhydrous conditions. The compound's reactivity is characterized by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The steric and electronic effects of the ortho-substituents fine-tune this reactivity, a factor that must be considered in reaction design. By adhering to the principles and protocols outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this important building block.

References

- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFQxZLaN7A2ULwkVR1DjpT2BNiqSC7ofgVFzfu3s7d8JE9MzQzEBBPaiJ_xEjl-a6O_Fc8yBIuvhGxIp-0rPoCU2DF7Roe5UH0zqlMrAaPhp7DfASD_S4DKQRwUG-Y0fzc7fJc8ExX-ekIRMtd_uXcSzW3syyvlTVM608DvIetfYjwhIpjlFr6371QUIGqtpPGMeSfPydM]

- 2-Amino-6-methylbenzoyl chloride | 1227780-69-9. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOoWP0jzSzex1vmH5E6thvNF8okQcyOo46ktvI3Q2FS31JxXEulClrR6-yMwz_M0qN7dUElK0GjdvQNTjYinH4QwNzJgpbEfg8O_ni4kL1DKdA1Incye-aCbE3kK_l_3j5TcElUw==]

- Benzoyl chloride, 2-chloro-6-methyl- (9CI) (CAS No. 89894-44-0) SDS. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8zx04wcd11CK-ZvVsO6fIu2RJKCvpsRDYwIzxbLv5iuetG9-05xIIeg6dAHeOJFE8x2_41gkPMo0Zu3h3vKOEWTQO8EdQM0PAfkNVAND1YmsG6WDs4N7TNgqU623R508_GCA5MBBRlNM=]

- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaVWpcv2tNyXl_-eUAR5QKuhK-iAW4v1OS890eV4JKK5SdmOwynUpn17c1O9x0AIat89R2jKWPqGvwTMUZpFX94J-0s2Nf2gHkkACXctQGkcs_asmCFMol2OkeEDsFbLQ-kjAjfKPluatTJqg8bpUY8V_0D_4TZyHENYkEy84c7lEwoVZwdmokvDDdKE1Y3lLYtBJbC8U1683i1l0W4raWzSTzdv55yQjzB0HNTOrFKMWKdDA=]

- Benzoyl chloride, 2-chloro-6-methyl- (9CI) 89894-44-0 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJKi0RpFkQ7gMdC0HsQseIuC8GTgomkyoaqU52jDF7n068eAUtS7-4-OnIEzuIg6Gf3NwXdyYzKBPpR-XyU4YAyMo035QVcHpko-okyheYsQy0yPmdlcW6rpbUJ-O_GlHSGxl8ymRRQbG7WM3onSJSJsFbSADnhcRiIvfF6JN_bWOw548jyTQsjKcd7Eq7XQ==]

- An In-depth Technical Guide to 2-Methylbenzoyl Chloride for Researchers and Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnI3sPYKLMSzhZ_T0CuRxbo03WyQN37Xs7YUoXOc2q_ocycrHof2RJatny1i2mfgqp07-vtJngEVVODY1zyrudeQEHrWGtC59BsliykIJOYUAmMF_ZkBFelB8p_wMu4MPlbXy7Wr3u9n7Ft3WvZqLaPcZS7n0zWu-bxRuQtDWMz6LiVkd4avVhIB2lmjh0IDskaQhkMiCXbyQqRTsV8IqddVKzFaw1nlRTK6b8_HxFeOM2DNj6Pj8i2531r8bzzT31jcLw0tcHHw==]

- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp8v1zOJbdUfrLK2S5khBR5lNRurYFJ4s3rLx41Uu-IJTZlzS3O1dAay0CCuvb_ucoHOaqoSndgk-1BFCA-4_hB_WUvoBk_MXSN6rnjrJUU296rI7afWnhYvu1eeQHAClL7D1gePZoEmxfoWGtJhhEvBbvKdI=]

- Acyl chlorides stability. Sciencemadness Discussion Board. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoO5OHMLN7LvMR11Zf4IqpN3KJCzphi-Zt4PInT9l77K_D0NuvKr_u_AU2vpN4mqx_gI40d_3ld-IQnkeSmgcZt51WXcO_0FZYkuHNeUKYw6q9xNgiEPPArgAsR2hLMlFsa2xIrO44meGW4Tu8U6Q-AD4-cNWfmMMekkA=]

- reaction between acyl chlorides and amines - addition / elimination. Chemguide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJYkCDnhn3n32klE4ItIs_5p2Y6SoNcbfGK3dkD1uIi5cAU2j8C45veUV6BdCdo83GsDlt5bume7_Vi0ohVZgatUYlc4BISZbc7vEJhMkSg3SBlEVmMZeqF5W8MH2NliiXF75tjBD97utBxIZiN90J_EbNruQ=]

- Friedel–Crafts reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]

- Benzoyl chloride. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzoyl_chloride]

- 89894-44-0(Benzoyl chloride, 2-chloro-6-methyl- (9CI)) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_89894-44-0_EN.htm]

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Excede. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3rhDfuM1BL213vX04WHAmhutO3nYgray3aY1SmPLWwyBpLY2wbgeyT64C4ofQcfbTz8S_BxZ7sYAKH57NifgSu4xc2FxDOgtdWyn2ohhIddQYE-FIQ4xpX59WxmuJ1QYZANdmVR7wKzs7sEfYYirT9Rkv_VoQmr-l5OxHkNvzQIlCeqZvDJfT5pO9ZcbUddhvPs-apkcNSG85Gk5_7VGh4TdFQhvIGfFhRNiuzsE1MA=]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 5. 89894-44-0 CAS MSDS (Benzoyl chloride, 2-chloro-6-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 2-Amino-6-methylbenzoyl chloride | 1227780-69-9 | Benchchem [benchchem.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 2-Chloro-6-methylbenzoyl chloride

For researchers, chemists, and professionals in drug development, the mastery of reactive intermediates is fundamental to innovation. 2-Chloro-6-methylbenzoyl chloride (CAS No. 89894-44-0) is a valuable acylating agent, prized for its utility in constructing complex molecular architectures. However, its reactivity demands a rigorous and informed approach to safety and handling. This guide provides an in-depth, experience-driven framework for the safe and effective use of this reagent, moving beyond mere procedural steps to explain the underlying chemical principles that govern its safe application.

Section 1: Understanding the Reagent: Physicochemical Properties and Hazard Profile

This compound is a substituted aromatic acyl chloride. The electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the two chlorine atoms, makes it a potent acylating agent. It is this same reactivity that dictates its primary hazards. The molecule is highly sensitive to moisture and nucleophiles, reacting exothermically to produce corrosive byproducts.

While specific toxicological data for this compound is limited, the safety profile can be conservatively inferred from closely related structures like benzoyl chloride and 2-chlorobenzoyl chloride. The primary hazards are severe corrosivity to skin, eyes, and the respiratory tract. Upon contact with water, it hydrolyzes to form 2-chloro-6-methylbenzoic acid and hydrochloric acid (HCl) gas, which is a potent irritant.[1]

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 89894-44-0 | [2] |

| Molecular Formula | C₈H₆Cl₂O | [2] |

| Molecular Weight | 189.04 g/mol | [2] |

| Appearance | Colorless to light yellow fuming liquid | [3] |

| Boiling Point | Data not available; (Benzoyl chloride: 197°C) | [4] |

| Density | Data not available; (Benzoyl chloride: 1.21 g/mL) | [4] |

| Primary Hazards | Corrosive, Lachrymator, Moisture-Sensitive | [1][4] |

| NFPA 704 Rating (Benzoyl Chloride Proxy) | Health: 3, Flammability: 2, Instability: 2, Special: W | [1][4] |

Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is rooted in creating multiple, redundant barriers against exposure. Given the corrosive and lachrymatory nature of this compound, all manipulations must be conducted within a certified chemical fume hood to control vapor exposure.

Primary Engineering Control: The Chemical Fume Hood

A properly functioning chemical fume hood is non-negotiable. It serves as the primary barrier, containing corrosive vapors and toxic gases (like HCl) that are liberated during handling and reactions. Ensure the sash is maintained at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): Your Last Line of Defense

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory. The lachrymatory properties of acyl chlorides mean that even minor vapor exposure can be incapacitating, increasing the risk of secondary accidents.

-

Hand Protection: Glove selection is critical. While specific breakthrough data for this compound is scarce, data for benzoyl chloride and general chemical resistance principles for acyl chlorides provide a strong basis for selection. Double-gloving is a prudent practice.

-

Inner Glove: A thin, disposable nitrile glove provides a good first layer and dexterity.

-

Outer Glove: A heavier, chemical-resistant glove is essential. Butyl rubber or Viton® are excellent choices for handling corrosive and reactive compounds. Neoprene can also be suitable.[5] Always inspect gloves for any signs of degradation or perforation before use and remove them immediately if contamination is suspected. An Ansell Guardian report for benzoyl chloride indicates very short breakthrough times (<10 minutes) for common lab nitrile and neoprene gloves, emphasizing their use for splash protection only and the need for more robust outer gloves for prolonged handling.[6]

-

-

Body Protection: A flame-resistant lab coat, fully fastened, is required. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron over the lab coat is recommended. Ensure that full-length pants and closed-toe shoes are worn.

Section 3: Experimental Protocols and Handling Procedures

The key to safely handling moisture-sensitive reagents is meticulous preparation and the exclusion of atmospheric moisture from the reaction apparatus.

Workflow for Setting Up a Moisture-Sensitive Reaction

This workflow ensures that the reagent only comes into contact with a dry, inert environment, preventing premature decomposition and ensuring the integrity of the experiment.

Caption: Workflow for a moisture-sensitive reaction setup.

Detailed Protocol: Synthesis of an Amide Intermediate

This protocol for the formation of N-benzyl-2-chloro-6-methylbenzamide illustrates a typical application and the necessary precautions.

-

Apparatus Setup: Assemble a dry, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser topped with a nitrogen/argon inlet, and a septum. Flame-dry the apparatus under vacuum and cool under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in anhydrous DCM in a separate dry flask. Transfer this solution to the dropping funnel via cannula.

-

Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-